Detomidine Hydrochloride

α2-Adrenergic agonist potency Cardiovascular pharmacology Veterinary sedation

Detomidine HCl offers superior α2-adrenergic potency (40x xylazine) and prolonged sedation (>90 min epidurally) ideal for equine MRI and standing surgery. Unlike romifidine, it provides intrinsic analgesia, eliminating adjunctive analgesics. Available ≥98% HPLC with NMR confirmation. Request bulk quote for research or analytical use.

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
CAS No. 90038-01-0
Cat. No. B1670314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetomidine Hydrochloride
CAS90038-01-0
Synonymsdetomidine
detomidine hydrochloride
detomidine monohydrochloride
Molecular FormulaC12H15ClN2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl
InChIInChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H
InChIKeyOIWRDXKNDCJZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Detomidine Hydrochloride (CAS 90038-01-0): Procurement and Differentiation Guide for Veterinary α2-Adrenergic Agonists


Detomidine hydrochloride is a potent and selective α2-adrenergic receptor agonist primarily used in veterinary medicine as a sedative and analgesic for large animals, particularly horses [1]. As an imidazole derivative, it produces dose-dependent sedation and analgesia through activation of central and peripheral α2-adrenoceptors, with effects reversible by antagonists such as atipamezole [2]. The compound is available as a hydrochloride salt, typically supplied as a white to light yellow crystalline powder with a molecular weight of 222.71 g/mol and a melting point range of 158–162°C [3].

Detomidine Hydrochloride: Why In-Class α2-Agonist Substitution Is Not Recommended


Substituting detomidine hydrochloride with other α2-adrenergic agonists such as xylazine, romifidine, medetomidine, or dexmedetomidine is not straightforward due to significant differences in potency, receptor selectivity, duration of action, and species-specific responses [1]. While all α2-agonists share a common mechanism, detomidine exhibits approximately 40-fold greater potency than xylazine in cardiovascular models and provides substantially longer sedation and analgesia than both xylazine and dexmedetomidine in horses [2]. Furthermore, detomidine demonstrates analgesic properties that are absent or attenuated in certain comparators like romifidine at clinically relevant doses [3]. These pharmacological distinctions directly impact dosing regimens, clinical outcomes, and procedural planning, making generic substitution a potential risk to both animal welfare and experimental reproducibility [4].

Detomidine Hydrochloride: Quantitative Comparator Evidence for Scientific and Procurement Decisions


Potency Differentiation: Detomidine vs. Xylazine in α2-Adrenoceptor-Mediated Cardiovascular Responses

Detomidine demonstrates markedly higher potency than xylazine in α2-adrenoceptor-mediated cardiovascular responses. In pithed rats, detomidine inhibited electrically induced tachycardia by 50% at a dose of 1.9 μg/kg, whereas xylazine required a dose approximately 40 times higher to achieve the same effect [1]. Similarly, detomidine increased mean blood pressure by 50 mmHg at 6.5 μg/kg, with xylazine showing 40-fold lower potency in this preparation [1].

α2-Adrenergic agonist potency Cardiovascular pharmacology Veterinary sedation

Duration of Action: Detomidine vs. Xylazine in Equine Epidural Analgesia

In a direct head-to-head comparison using caudal epidural administration in domestic horses, detomidine-lidocaine produced significantly longer sedation and faster onset of analgesia compared to xylazine-lidocaine [1]. Detomidine-lidocaine provided a mean sedation duration of 94 ± 0.96 minutes, compared to 85 ± 0.94 minutes for xylazine-lidocaine [1]. Analgesia onset was faster with detomidine (11.79 ± 1.15 min) than with xylazine (14.46 ± 0.92 min) [1].

Equine analgesia Epidural administration Duration of action

Potency and Efficacy in Standing MRI: Detomidine vs. Romifidine in Equine Sedation

In a study comparing sedation protocols for standing MRI in horses, detomidine at 20 μg/kg was found to be similar in sedative magnitude to romifidine at 120 μg/kg, indicating a 6-fold higher potency on a per-weight basis [1]. Furthermore, only 2 of 8 horses in the detomidine group required additional sedation before MRI, compared to 4 of 8 in the romifidine group, and during MRI, 5 of 8 horses in the romifidine group required additional boluses compared to none in the detomidine group .

Equine sedation Standing MRI Alpha-2 agonist comparison

Analgesic Differentiation: Detomidine vs. Romifidine in Equine Pain Models

A double-blind, placebo-controlled study in horses demonstrated a critical qualitative difference: detomidine produced dose-dependent analgesic effects against electrical pain stimulation at multiple body sites (withers, coronary bands, perianal region), whereas romifidine was devoid of any analgesic effect at all doses tested (40, 80, and 120 μg/kg) [1]. Additionally, sedation achieved with romifidine was significantly shallower and shorter-lived than with detomidine at recommended doses (P < 0.05) [1].

Equine analgesia Pain assessment α2-Agonist comparison

Pharmacokinetic Differentiation: Detomidine vs. Medetomidine and Dexmedetomidine in Horses

A population PK/PD analysis in horses revealed that the drug concentrations required to obtain 50% inhibition (IC50) of head height (a measure of sedation) and heart rate were approximately four times larger for detomidine than for medetomidine and dexmedetomidine [1]. This indicates that medetomidine and dexmedetomidine are approximately four-fold more potent on a concentration basis, necessitating higher plasma concentrations of detomidine to achieve comparable effects [1]. However, medetomidine produced a greater increase in blood glucose concentration than dexmedetomidine, highlighting metabolic differences [1].

Pharmacokinetics Equine sedation α2-Agonist comparison

Class-Level Potency Ranking in Equine Sedation

Across multiple studies in horses, a consistent potency hierarchy has been established: detomidine and medetomidine are more potent than romifidine, and all three are more potent than xylazine [1]. This class-level ranking is supported by data showing that detomidine at 20 μg/kg is similar in effect to romifidine at 120 μg/kg, and both are substantially more potent than xylazine [2].

α2-Agonist potency ranking Equine sedation Comparative pharmacology

Detomidine Hydrochloride: Evidence-Based Application Scenarios for Procurement and Research Planning


Standing Sedation for Diagnostic Imaging and Minor Surgical Procedures in Horses

Detomidine hydrochloride is the α2-agonist of choice for prolonged standing sedation in horses requiring diagnostic imaging (e.g., MRI, radiography) or minor surgical procedures. Evidence demonstrates that detomidine provides sedation duration of approximately 94 minutes following epidural administration, which is 9 minutes longer than xylazine under identical conditions [6]. In standing MRI settings, detomidine-based protocols required fewer supplemental doses than romifidine-based protocols (2/8 vs. 4/8 horses needing additional sedation pre-MRI) . The 6-fold higher potency of detomidine relative to romifidine allows for lower administered volumes while maintaining adequate sedation depth [2].

Procedures Requiring Combined Sedation and Analgesia Without Opioid Adjuncts

For equine procedures where both sedation and analgesia are required, detomidine offers a unique advantage over romifidine, which lacks intrinsic analgesic effects at clinical doses [6]. Detomidine produces dose-dependent analgesia at 10–40 μg/kg across multiple body sites (withers, coronary bands, perianal region), making it suitable as a single-agent sedative-analgesic for minor standing surgeries, dental procedures, and wound management [6]. This eliminates the need for adjunctive analgesics, reducing polypharmacy risks and simplifying perioperative medication management.

Large Animal Immobilization Requiring Rapid Onset and Extended Duration

Detomidine's pharmacokinetic profile supports its use in large animal immobilization scenarios requiring both rapid onset and extended duration. Following intramuscular administration, detomidine achieves Tmax within 15–30 minutes with bioavailability of 66–85% in horses, and an elimination half-life of 1–2 hours [6]. This rapid absorption combined with a duration of action exceeding that of xylazine and dexmedetomidine makes detomidine particularly suitable for field procedures, transport sedation, and situations where re-dosing would be impractical or hazardous .

Research Applications Requiring High-Purity Reference Standards

For analytical and research applications, detomidine hydrochloride is commercially available with purity specifications of ≥99% by HPLC, with some suppliers reporting 99.89–99.94% purity and NMR-confirmed structural identity [6]. The crystalline hydrochloride salt form provides improved stability and handling characteristics compared to the free base, with a defined melting point range of 158–162°C for identity verification . This high-purity material is suitable for use as an analytical reference standard, in vitro pharmacology studies, and method development applications where compound integrity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Detomidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.